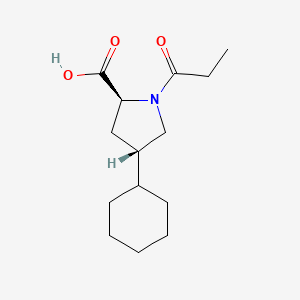

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Descripción

Propiedades

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDUAIAJNMDGCJ-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4S)-4-cyclohexyl-L-proline and its N-Acylated Analogs for Pharmaceutical Research

This technical guide provides a comprehensive overview of (4S)-4-cyclohexyl-L-proline, a pivotal intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, stereoselective synthesis, and critical role as a precursor to the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. Furthermore, this guide will explore the synthesis and potential utility of its N-acylated derivative, 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a compound of interest for novel drug discovery and development.

Introduction: The Significance of Substituted Proline Analogs in Drug Design

Substituted proline scaffolds are of paramount importance in medicinal chemistry. The rigid pyrrolidine ring of proline introduces conformational constraints into peptide and small molecule structures, which can lead to enhanced binding affinity and selectivity for biological targets. The strategic placement of substituents on the proline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, which can significantly impact a drug's pharmacokinetic and pharmacodynamic profile.

(4S)-4-cyclohexyl-L-proline is a prime example of a functionally optimized proline derivative. The introduction of a cyclohexyl group at the 4-position dramatically increases the lipophilicity of the molecule. This feature is instrumental in the design of Fosinopril, where it contributes to the drug's enhanced potency and favorable pharmacokinetic properties. In fact, the presence of the cyclohexyl substituent in the 4th position of the proline ring makes Fosinopril ten times as potent as the unsubstituted compound.

While (4S)-4-cyclohexyl-L-proline is primarily recognized as a building block for Fosinopril, the exploration of its derivatives, such as the N-acylated analog 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, opens new avenues for research. N-acylation can further modify the compound's properties, potentially leading to new therapeutic agents with unique pharmacological profiles.

Physicochemical and Structural Characteristics of (4S)-4-cyclohexyl-L-proline

A thorough understanding of the physicochemical properties of (4S)-4-cyclohexyl-L-proline is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | PubChem CID: 9815559 |

| Molecular Weight | 197.27 g/mol | PubChem CID: 9815559 |

| IUPAC Name | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | PubChem CID: 9815559 |

| CAS Number | 103201-78-1 | PubChem CID: 9815559 |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents |

Stereoselective Synthesis of (4S)-4-cyclohexyl-L-proline: A Critical Overview

The stereoselective synthesis of trans-4-cyclohexyl-L-proline is a critical process, as the biological activity of Fosinopril is highly dependent on the correct stereochemistry of this intermediate. Several synthetic routes have been developed, with a common strategy involving the stereoselective alkylation of a proline precursor.

One established laboratory-scale method involves a nine-step synthesis that achieves a final product purity of 99.7% with a total yield of 25%. While the full nine steps are intricate, the key transformations often involve the use of a chiral auxiliary to direct the stereoselective introduction of the cyclohexyl group.

Another approach utilizes the stereoselective alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene, followed by hydrogenolysis to yield the desired trans-4-cyclohexyl-L-pyroglutamic acid, which is then converted to the final product.

General Laboratory-Scale Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of (4S)-4-cyclohexyl-L-proline, highlighting the key stages of the process.

An In-depth Technical Guide to the Structure Elucidation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

This guide provides a comprehensive technical overview for the structural elucidation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a key intermediate in the synthesis of pharmaceutically active compounds such as Fosinopril.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from sample preparation to spectral analysis and final structure confirmation.

Introduction: The Significance of Structural Verification

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a proline derivative characterized by a propionyl group attached to the nitrogen of the proline ring and a cyclohexyl group at the 4th position. The precise stereochemistry, (4S), is crucial for its function as a building block in synthesizing specific enantiomerically pure drugs.[1] Therefore, rigorous structural elucidation is not merely a characterization step but a critical quality control parameter to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will detail a multi-faceted analytical approach, leveraging mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to unequivocally confirm the molecule's identity, purity, and stereochemistry.

Strategic Workflow for Structure Elucidation

A logical and systematic workflow is paramount for the efficient and accurate determination of the molecular structure. The proposed strategy involves a tiered approach, starting with fundamental molecular weight confirmation and progressing to detailed mapping of the molecular framework and stereochemistry.

Caption: A strategic workflow for the structural elucidation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution.

-

Chromatographic Separation (Optional but Recommended): Employ a C18 reverse-phase HPLC column to ensure the purity of the analyzed sample. A gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes is a good starting point.

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of molecules.[4]

-

Full Scan (MS1): Acquire spectra in the m/z range of 100-500 to identify the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides valuable structural information.[5]

-

Expected Data and Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₄H₂₃NO₃ | Based on the known structure of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline. |

| Exact Mass | 253.1678 | The calculated exact mass of the neutral molecule. |

| [M+H]⁺ (m/z) | 254.1751 | The expected mass-to-charge ratio of the protonated molecule in positive ion mode. |

| Key MS/MS Fragments (m/z) | 236.1645, 198.1383, 170.1434, 57.0335 | These fragments correspond to the neutral loss of water, loss of the propionyl group, loss of the carboxyl group, and the propionyl cation, respectively. |

The fragmentation pattern in MS/MS is crucial for confirming the connectivity of the molecule. For instance, the loss of a neutral fragment of 56 Da (C₃H₄O) would strongly suggest the presence of the propionyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

-

¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different types of protons and their immediate electronic environment.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the proline ring and the cyclohexyl group).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments.

-

Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions. The data for L-proline can be used as a reference point.[6]

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Proline-C2 (α-CH) | ~4.5 | ~60 | To C4, C5 (carboxyl) |

| Proline-C3 (β-CH₂) | ~2.0-2.4 | ~30 | To C2, C4, C5 |

| Proline-C4 (γ-CH) | ~1.8-2.2 | ~40 | To C2, C3, C5, Cyclohexyl-C1' |

| Proline-C5 (δ-CH₂) | ~3.5-3.8 | ~48 | To C2, C4 |

| Carboxyl-C | - | ~175 | From Proline-C2, C3 |

| Propionyl-C=O | - | ~173 | From Propionyl-CH₂ |

| Propionyl-CH₂ | ~2.3 | ~28 | To Propionyl-C=O, Propionyl-CH₃ |

| Propionyl-CH₃ | ~1.1 | ~9 | To Propionyl-CH₂, Propionyl-C=O |

| Cyclohexyl-CH | ~1.5-1.9 | ~35-45 | To Proline-C4 |

| Cyclohexyl-CH₂ | ~1.0-1.8 | ~25-35 | - |

The HMBC experiment is particularly powerful. For example, a correlation between the protons of the propionyl-CH₂ group and the proline-C2 and C5 carbons would definitively confirm the N-acylation site. Similarly, a correlation between the proline-C4 proton and the cyclohexyl carbons confirms their attachment.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 5. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmse000047 L-Proline at BMRB [bmrb.io]

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline CAS number 1421283-57-9

An In-Depth Technical Guide to 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline: Synthesis, Characterization, and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a molecule of significant interest in pharmaceutical sciences. Primarily known as an impurity of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, understanding its properties, synthesis, and detection is crucial for drug development professionals and researchers in medicinal chemistry.

Molecular Identity and Physicochemical Properties

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a derivative of L-proline, characterized by a cyclohexyl group at the 4-position and a propionyl group attached to the proline nitrogen.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1421283-57-9 | [1][2] |

| Molecular Formula | C₁₄H₂₃NO₃ | [1][2] |

| Molecular Weight | 253.34 g/mol | [1][2] |

| IUPAC Name | 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline | [2] |

| Appearance | White Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Refrigerator | [1] |

Contextual Importance: A Fosinopril Impurity

The primary relevance of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline stems from its classification as an impurity of Fosinopril.[1][3] Fosinopril is a potent, long-acting ACE inhibitor used in the management of hypertension and heart failure.[3][4] It is a prodrug that is metabolized in the body to its active form, fosinoprilat.[3][4] The presence of the (4S)-4-cyclohexyl-L-proline moiety in Fosinopril is critical for its enhanced potency, being approximately ten times more potent than its unsubstituted analog.[4]

Given that impurities can affect the safety and efficacy of a final drug product, the identification and control of related substances like 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline are mandated by regulatory agencies. This molecule likely arises as a byproduct during the synthesis of Fosinopril, potentially from an incomplete reaction or a side reaction involving the core intermediate, (4S)-4-cyclohexyl-L-proline.

Synthesis and Potential Formation Pathway

Direct synthesis routes for 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline are not detailed in the literature, as it is considered an impurity. However, its structure suggests a logical point of origin during the multi-step synthesis of Fosinopril. The key precursor is trans-4-cyclohexyl-L-proline. A published laboratory-scale synthesis of this intermediate achieved a 99.7% purity with a 25% overall yield over nine steps.[4][5][6]

The formation of the target compound likely occurs if the nitrogen of the (4S)-4-cyclohexyl-L-proline intermediate is acylated with a propionyl group instead of the larger phosphinylacetyl moiety required for Fosinopril.

Diagram 1: Plausible Formation Pathway

This diagram illustrates the critical step where the synthesis can diverge to form the impurity. The core intermediate, (4S)-4-cyclohexyl-L-proline, is the starting point for the final acylation step to produce Fosinopril. An unintended side reaction with a propionylating agent would lead to the formation of the impurity.

Caption: Divergent reaction pathways from the key proline intermediate.

Analytical Characterization Workflow

As a pharmaceutical impurity, rigorous analytical methods are required to detect, identify, and quantify 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline in Fosinopril active pharmaceutical ingredient (API) and finished drug products. The analytical workflow would typically involve a combination of chromatographic and spectroscopic techniques.

Diagram 2: Analytical Workflow for Impurity Profiling

Caption: Standard workflow for impurity identification and quantification.

Step-by-Step Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of impurity profiling.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection, likely in the range of 205-220 nm, where amide bonds absorb.

-

-

Mass Spectrometry (MS): To confirm the identity of the impurity peak detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This provides the molecular weight of the compound (253.34 Da), confirming its elemental composition (C₁₄H₂₃NO₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, particularly of a novel or unexpected impurity, isolation via preparative HPLC is performed, followed by ¹H and ¹³C NMR analysis. This provides detailed information about the connectivity of atoms within the molecule.

The synthesis of the parent intermediate, trans-4-cyclohexyl-L-proline, involved analytical methods such as HPLC, TLC, IR, ¹H-NMR, ¹³C-NMR, and GC-MS for characterization at each step.[4][5][6] These same techniques would be applied to characterize any derived impurities.

Biological Significance and Inferred Activity

There is no direct research on the biological activity of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline. However, its relevance can be inferred from its structure:

-

Structural Similarity to Proline: L-proline and its derivatives are a versatile class of molecules with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[7] The rigid ring structure of proline makes it a valuable scaffold in medicinal chemistry for designing conformationally constrained peptides and small molecules.[8]

-

Lack of ACE Inhibitory Moiety: The key pharmacophore for ACE inhibition in Fosinopril is the phosphinic acid group (present in the active metabolite, fosinoprilat).[4] Since 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline lacks this critical functional group, it is highly unlikely to possess any significant ACE inhibitory activity. Its primary biological effect, if any, would be related to potential off-target interactions or toxicity, which is a key reason for controlling impurity levels in pharmaceuticals.

Conclusion

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline serves as a critical case study in the field of pharmaceutical analysis and drug development. While not a therapeutically active molecule itself, its identity as a process-related impurity of Fosinopril underscores the importance of a deep understanding of synthesis pathways and the development of robust analytical controls. For researchers, it highlights how minor modifications to a key synthetic intermediate can lead to different molecular entities. For drug development professionals, it reinforces the regulatory and safety imperatives of impurity profiling to ensure the quality and consistency of the final medicinal product.

References

-

Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. [Link]

-

PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). Fosinopril Impurity C | CAS 1421283-57-9. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 17(5), 5031-5043. [Link]

-

Singh, I., & Singh, P. (2018). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 16(11), 444. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. veeprho.com [veeprho.com]

- 3. (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | C30H46NO7P | CID 55891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Unique Eminence of the Proline Scaffold

An In-Depth Technical Guide to the Biological Activity of Proline Derivatives

In the pantheon of amino acids, proline occupies a unique position. Its secondary amine, constrained within a five-membered pyrrolidine ring, imparts a conformational rigidity that is unparalleled among the canonical amino acids.[1] This structural peculiarity makes proline a "helix breaker" in proteins, introducing critical kinks and turns that define tertiary structure and function. It is this inherent structural constraint that medicinal chemists and drug development professionals have learned to exploit, transforming the humble proline scaffold into a privileged structure for generating a vast array of biologically active derivatives.

This guide moves beyond a simple cataloging of activities. It is designed for the laboratory researcher and the drug development professional, providing a deep dive into the why and how of proline derivatives' function. We will explore their diverse therapeutic actions, elucidate the underlying molecular mechanisms, detail the robust methodologies for their evaluation, and provide a forward-looking perspective on their place in modern pharmacology.

Chapter 1: The Physicochemical Bedrock of Biological Function

The biological potential of proline derivatives is fundamentally rooted in the physicochemical properties of the pyrrolidine ring. Unlike linear amino acids, the proline ring restricts the rotational freedom of the peptide backbone. This has two profound consequences:

-

Conformational Pre-organization: The rigid ring acts as a template, directing the orientation of appended functional groups into specific vectors. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity.[2]

-

Cis-Trans Isomerism: The Xaa-Pro peptide bond has a relatively small energy difference between its cis and trans conformations, allowing for a significant population of the cis isomer. This isomerization is a critical rate-limiting step in protein folding and can be exploited in drug design to modulate peptide or protein function.

Modifications to the proline ring—such as substitution with alkyl or fluoro groups, ring expansion or contraction, or the incorporation of heteroatoms—allow for the fine-tuning of these conformational properties, enabling the rational design of molecules with tailored biological activities.[3][4]

Chapter 2: A Spectrum of Therapeutic Activities

The versatility of the proline scaffold has led to the development of derivatives with a wide range of biological effects. These compounds are not limited to a single class of disease but have shown efficacy across infectious diseases, oncology, neurology, and more.

Antimicrobial and Antiviral Activity

Proline-rich antimicrobial peptides (PrAMPs) and their synthetic derivatives represent a promising class of agents to combat multi-drug resistant pathogens.[5] Their mechanisms often involve intracellular targets rather than simple membrane disruption, potentially slowing the development of resistance.[5]

-

Antibacterial Action: Many PrAMPs, such as Bac7 and its derivatives, are actively transported into bacterial cells where they bind to the 70S ribosome, inhibiting protein synthesis.[6][7] Some newer derivatives have been engineered to possess a dual mode of action, combining protein synthesis inhibition with membrane permeabilization.[5]

-

Antiviral Potential: The utility of proline derivatives extends to virology. The FDA-authorized COVID-19 therapeutic, Paxlovid, includes nirmatrelvir, a peptidomimetic proline derivative that functions as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[3][8] Proline derivatives have also been investigated as inhibitors for other viral proteases, including those from Dengue, Zika, and Hepatitis C viruses.[9][10]

Anticancer Activity

The deregulation of proline metabolism is a hallmark of several cancers, making it an attractive therapeutic target.[11] Cancer cells often exhibit an increased reliance on proline for protein synthesis, energy, and redox homeostasis.[11]

-

Metabolic Targeting: Inhibitors of proline dehydrogenase (PRODH), the first enzyme in the proline catabolism pathway, can induce a "synthetic lethal" anticancer response, particularly when combined with therapies that restore p53 function or inhibit glutaminase.[12]

-

Cytotoxicity and Apoptosis Induction: Novel synthetic proline derivatives, such as certain α-cyano bis(indolyl)chalcones, have demonstrated potent cytotoxicity against various cancer cell lines.[13][14] Mechanistic studies show these compounds can inhibit tubulin polymerization, a critical process for mitosis, leading to cell cycle arrest and apoptosis.[13]

Neuroprotective and Neuromodulatory Roles

Proline and its derivatives play complex roles in the central nervous system (CNS). While high concentrations can be neurotoxic (hyperprolinemia), specific peptides and derivatives have shown significant neuroprotective effects.[11][15]

-

Ischemic Stroke and Neurodegeneration: Proline-containing dipeptides, such as GVS-111 (N-phenylacetyl-L-prolylglycine ethyl ester), have demonstrated both cognition-restoring and neuroprotective properties in models of stroke.[16] Their mechanisms include attenuating glutamate-induced neurotoxicity and exerting antioxidant effects.[16] Similarly, proline-rich polypeptides have shown potential in animal models of Alzheimer's disease by counteracting β-amyloid-induced neurodegeneration.[17]

-

Neurotrophic Function: The cyclic dipeptide cyclo(Gly-Pro) has been shown to regulate insulin-like growth factor-1 (IGF-1) homeostasis and enhance neurotrophic functions, highlighting its potential in treating CNS diseases.[18]

Enzyme Inhibition

The conformationally constrained nature of the proline ring makes it an ideal scaffold for designing enzyme inhibitors that fit snugly into active sites.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: This is perhaps the most famous application of proline derivatives. Captopril, the first-in-class ACE inhibitor, was designed based on a peptide isolated from snake venom.[2] The proline moiety is crucial for binding to the ACE active site, where its carboxylate group coordinates with a key zinc ion.[2]

-

Metalloprotease Inhibition: D-proline derivatives have been developed as potent inhibitors of matrix metalloproteases (MMPs), such as gelatinase A (MMP-2), which is a validated target in cancer therapy.[19] They have also been shown to effectively inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[19]

The diverse activities of proline derivatives are summarized in the table below.

| Class of Derivative | Biological Activity | Primary Mechanism of Action | Example(s) |

| Proline-Rich Peptides | Antibacterial | Inhibition of bacterial protein synthesis (ribosome binding) | Bac7(1-17) derivatives[5] |

| Peptidomimetics | Antiviral (SARS-CoV-2) | Inhibition of viral main protease (Mpro) | Nirmatrelvir[3][8] |

| PRODH Inhibitors | Anticancer | Inhibition of proline catabolism, inducing synthetic lethality | N-propargyl-L-proline[12] |

| Synthetic Chalcones | Anticancer | Inhibition of tubulin polymerization, induction of apoptosis | α-cyano bis(indolyl)chalcones[13] |

| Dipeptides / Polypeptides | Neuroprotective | Attenuation of glutamate toxicity, antioxidant effects | GVS-111, Proline-rich polypeptide-1[16][17] |

| Thiol Derivatives | Antihypertensive | Inhibition of Angiotensin-Converting Enzyme (ACE) | Captopril[2] |

| D-Proline Sulfonamides | Anticancer, Antibiotic | Inhibition of Matrix Metalloproteases (MMPs), Metallo-β-lactamases | N-arylsulfonyl D-prolines[19] |

Chapter 3: Illuminating the Mechanism: Key Signaling Pathways

Understanding the biological activity of proline derivatives requires a grasp of the cellular pathways they modulate. The unique metabolism of proline, particularly in cancer, provides a compelling example of how these derivatives can exert profound effects.

Cancer cells often upregulate the synthesis of proline from glutamine. This newly synthesized proline is not only a building block for proteins but also a key substrate for prolyl hydroxylases (PHDs). PHDs are dioxygenase enzymes that hydroxylate proline residues, most famously in the context of Hypoxia-Inducible Factor 1-alpha (HIF-1α) degradation. However, the same substrates required by PHDs—α-ketoglutarate, O₂, and ascorbate—are also required by epigenetic enzymes like TET and JmjC demethylases.[20]

Therefore, the high rate of proline synthesis and subsequent hydroxylation in collagen formation by cancer-associated fibroblasts can deplete the pool of these essential co-factors, leading to epigenetic alterations (DNA and histone hypermethylation) that promote a cancerous phenotype.[20] Furthermore, free hydroxyproline released from collagen degradation can inhibit the degradation of HIF-1α, further promoting a pro-cancer, hypoxic response.[20] This complex interplay illustrates a key pathway that can be targeted by proline-based therapeutics.

Sources

- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 12. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]

- 13. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Memory restoring and neuroprotective effects of the proline-containing dipeptide, GVS-111, in a photochemical stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective action of proline-rich polypeptide-1 in β-amyloid induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

The Genesis and Synthetic Evolution of 4-Cyclohexyl-L-proline: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of 4-cyclohexyl-L-proline from a bespoke amino acid analogue to a critical component in a blockbuster pharmaceutical is a compelling narrative of rational drug design and synthetic innovation. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies pertaining to 4-cyclohexyl-L-proline and its derivatives. We delve into the seminal synthetic routes, offering detailed, step-by-step protocols and a comparative analysis of their strategic advantages. The guide further examines the pivotal role of the cyclohexyl moiety in modulating the pharmacological properties of proline-containing compounds, with a primary focus on its celebrated application in the angiotensin-converting enzyme (ACE) inhibitor, fosinopril. Through an amalgamation of historical context, mechanistic insights, and practical synthetic details, this document serves as an authoritative resource for professionals engaged in medicinal chemistry and drug development.

Introduction: The Strategic Imperative for Proline Analogs

L-proline, with its unique cyclic structure, imparts significant conformational rigidity upon peptides and small molecules, making it a cornerstone in the design of bioactive compounds.[1] This inherent conformational constraint is a double-edged sword; while it can pre-organize a molecule for optimal interaction with a biological target, it also presents a limited canvas for synthetic modification. The strategic functionalization of the proline ring, particularly at the C4 position, has thus emerged as a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of proline-containing molecules, thereby enhancing their potency, selectivity, and pharmacokinetic profiles.[2]

Among the myriad of 4-substituted proline analogs, 4-cyclohexyl-L-proline stands out as a testament to the successful application of this strategy. The introduction of the bulky, lipophilic cyclohexyl group at the C4 position dramatically influences the molecule's three-dimensional structure and its interactions with biological targets. This guide will illuminate the discovery of this impactful modification and the evolution of its synthesis.

The Dawn of a New ACE Inhibitor: The Discovery of 4-Cyclohexyl-L-proline's Significance

The story of 4-cyclohexyl-L-proline is inextricably linked to the quest for improved angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension and heart failure.[3] Following the groundbreaking success of the first orally active ACE inhibitor, captopril, researchers sought to develop next-generation inhibitors with enhanced potency and improved pharmacokinetic properties. This led to the development of fosinopril, a phosphonate-containing ACE inhibitor that boasts a unique dual-excretion pathway, making it particularly suitable for patients with renal impairment.[4]

The key innovation in the design of fosinopril was the incorporation of a trans-4-cyclohexyl-L-proline moiety. It was discovered that the presence of the cyclohexyl substituent at the 4th position of the proline ring resulted in a tenfold increase in potency compared to the unsubstituted parent compound. This enhancement is attributed to the cyclohexyl group's ability to engage in favorable hydrophobic interactions within the active site of the ACE enzyme, thereby increasing the binding affinity of the inhibitor.

The Synthetic Challenge: Pioneering Routes to trans-4-Cyclohexyl-L-proline

The identification of trans-4-cyclohexyl-L-proline as a critical pharmacophore for fosinopril necessitated the development of efficient and stereoselective synthetic routes. One of the earliest and most significant contributions in this area was the conversion of L-pyroglutamic acid to the desired product.

The L-Pyroglutamic Acid Approach: A Foundational Synthesis

A seminal paper published in 1986 by Thottathil et al. detailed a robust synthesis of trans-4-cyclohexyl-L-proline starting from the readily available chiral synthon, L-pyroglutamic acid. This approach elegantly addresses the challenge of controlling the stereochemistry at the C4 position.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of trans-4-cyclohexyl-L-proline from L-pyroglutamic acid.

Detailed Experimental Protocol (Adapted from Thottathil et al., 1986):

-

Preparation of 5-(Hydroxymethyl)-2-pyrrolidinone: L-pyroglutamic acid is reduced to the corresponding alcohol using standard literature procedures.

-

Formation of the Bicyclic O,N-Acetal: 5-(Hydroxymethyl)-2-pyrrolidinone is condensed with benzaldehyde to form a bicyclic O,N-acetal. This step serves the dual purpose of protecting both the nitrogen and the hydroxyl group while setting the stage for stereoselective alkylation.

-

Stereoselective Alkylation: The bicyclic acetal is then alkylated with 3-bromocyclohexene. The rigid bicyclic structure directs the incoming electrophile to the face opposite the phenyl group, leading to the desired trans stereochemistry.

-

Reduction and Ring Opening: The resulting intermediate undergoes hydrogenolysis to simultaneously reduce the cyclohexene double bond and cleave the benzylidene acetal, yielding trans-4-cyclohexyl-L-prolinol.

-

Oxidation and Deprotection: The primary alcohol of the prolinol is then oxidized to a carboxylic acid, and any protecting groups are removed to afford the final product, trans-4-cyclohexyl-L-proline.

An Alternative Nine-Step Synthesis

A later publication by Kalisz et al. in 2005 described a nine-step laboratory-scale synthesis of trans-4-cyclohexyl-L-proline, also for the preparation of fosinopril.[5][6] This route achieved a total yield of 25% and a final product purity of 99.7%.[5][6] While the specific details of each step are outlined in the original publication, the overall strategy underscores the multi-step nature of producing this highly functionalized amino acid with the requisite stereochemical purity.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route for trans-4-cyclohexyl-L-proline in a drug development setting is governed by several factors, including stereoselectivity, overall yield, scalability, and cost of starting materials and reagents.

| Synthetic Route | Starting Material | Key Features | Advantages | Disadvantages |

| Thottathil et al. (1986) | L-Pyroglutamic Acid | Stereoselective alkylation of a bicyclic acetal | Excellent stereocontrol, use of a readily available chiral pool starting material | Multi-step process, use of protecting groups |

| Kalisz et al. (2005) | Not explicitly stated | Nine-step synthesis | High purity of the final product | Moderate overall yield, lengthy sequence |

Table 1: Comparative analysis of selected synthetic routes to trans-4-cyclohexyl-L-proline.

The L-pyroglutamic acid approach is particularly noteworthy for its elegant control of stereochemistry, a critical aspect for the biological activity of the final drug product. The rigidity of the bicyclic intermediate is the key to this stereocontrol, ensuring the desired trans relationship between the carboxyl group at C2 and the cyclohexyl group at C4.

Beyond Fosinopril: The Broader Impact of 4-Alkyl-L-prolines

While the development of fosinopril represents the most prominent application of 4-cyclohexyl-L-proline, the strategic importance of 4-alkyl-L-proline derivatives extends to other areas of natural product synthesis and medicinal chemistry. For instance, 4-alkyl-L-proline derivatives are key structural motifs in the antibiotic lincomycin and the antitumor agents known as pyrrolobenzodiazepines. The synthetic methodologies developed for 4-cyclohexyl-L-proline have, therefore, contributed to a broader understanding of how to synthesize and manipulate this important class of non-proteinogenic amino acids.

The Conformational Influence of the 4-Cyclohexyl Substituent

The introduction of a cyclohexyl group at the C4 position of the proline ring has profound conformational consequences. The bulky cyclohexyl group restricts the puckering of the five-membered pyrrolidine ring, influencing the overall three-dimensional shape of peptides and small molecules that incorporate this moiety. This conformational pre-organization can lead to enhanced binding to biological targets by reducing the entropic penalty of binding. Furthermore, the lipophilic nature of the cyclohexyl group can improve membrane permeability and other pharmacokinetic properties of a drug candidate.

Figure 2: The impact of the 4-cyclohexyl moiety on the properties of a drug candidate.

Future Outlook and Conclusion

The story of 4-cyclohexyl-L-proline is a powerful illustration of how the strategic modification of a simple amino acid can lead to significant advances in drug design. The synthetic routes developed to access this key intermediate highlight the ingenuity of organic chemists in controlling stereochemistry and achieving complex molecular architectures. As our understanding of disease biology deepens, the demand for novel, highly functionalized building blocks for drug discovery will continue to grow. The principles of conformational constraint and targeted hydrophobic interactions, so elegantly demonstrated by 4-cyclohexyl-L-proline, will undoubtedly continue to guide the design of the next generation of therapeutics. This in-depth guide serves as a testament to the enduring legacy of this unique amino acid and a valuable resource for those seeking to harness its potential in their own research endeavors.

References

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

-

PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. Retrieved from [Link]

-

Hollo, T. A., & Van Vranken, D. L. (2016). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molecules, 21(9), 1223. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

-

Al-Obeidi, F., & Hruby, V. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(49), 17046–17055. [Link]

-

Soler, M., & Belda, R. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 16(9), 7430–7464. [Link]

-

Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. [Link]

-

ResearchGate. (n.d.). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

-

Wikipedia. (n.d.). Fosinopril. Retrieved from [Link]

-

Horwell, D. C., Hughes, J., Hunter, J. C., Pritchard, M. C., Richardson, R. S., Roberts, E., & Woodruff, G. N. (1991). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of Medicinal Chemistry, 34(1), 404–412. [Link]

-

Kubyshkin, V. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9455-9464. [Link]

-

Prejbisz, A., & Januszewicz, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(18), 4293. [Link]

-

AngioDesign. (n.d.). Our Science. Retrieved from [Link]

-

Barz, B., & D'Souza, L. J. (2014). Conformations and free energy landscapes of polyproline peptides. Journal of Biomolecular Structure & Dynamics, 32(4), 545–556. [Link]

-

University of Glasgow. (2022). Conformational design of cyclic peptides. [Link]

-

Saur, A. M., & Scurll, J. M. (2019). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 86. [Link]

-

ResearchGate. (n.d.). Proline Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

Sources

- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 4. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Proline Analogs in Peptide and Protein Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, the sole proteinogenic secondary amino acid, imparts unique conformational constraints upon the polypeptide backbone, profoundly influencing protein structure, folding, and function. Its rigid pyrrolidine ring restricts the main-chain dihedral angle φ and predisposes the preceding peptide bond to a higher propensity of cis-trans isomerization, a critical rate-limiting step in protein folding. The strategic substitution of the proline ring has emerged as a powerful tool in chemical biology and drug discovery, enabling the fine-tuning of peptide and protein properties. This in-depth technical guide provides a comprehensive overview of substituted proline analogs, detailing their synthesis, conformational effects, and diverse applications. We delve into the causality behind experimental choices, provide detailed protocols for synthesis and analysis, and present quantitative data to empower researchers in harnessing the full potential of these versatile molecular tools.

The Unique Role of Proline and the Rationale for Analogs

Proline's distinctive structure, with its side chain cyclized back onto the backbone amide nitrogen, introduces a "kink" in polypeptide chains, disrupting secondary structures like α-helices and β-sheets.[1] This conformational rigidity is a double-edged sword; while it can stabilize specific turns and motifs, the energetic barrier to the cis/trans isomerization of the Xaa-Pro peptide bond can be a kinetic bottleneck in protein folding.[2] The trans conformation is generally favored, but the cis state is significantly more populated than for any other amino acid, with the interconversion being a slow process.[3]

The motivation for developing substituted proline analogs stems from the desire to modulate these intrinsic properties in a predictable manner. By introducing substituents onto the pyrrolidine ring, researchers can exert precise control over:

-

Conformational Preferences: Influencing the cis/trans isomer ratio and the puckering of the five-membered ring (Cγ-endo vs. Cγ-exo).

-

Stereoelectronic Effects: Introducing electron-withdrawing or -donating groups to alter the electronic properties of the amide bond and the ring itself.[4]

-

Steric Hindrance: Modulating local steric interactions to favor specific conformations.

-

Introduction of Functionality: Incorporating reactive handles for bioconjugation, fluorescent probes for imaging, or novel side chains to mimic other amino acids.[4][5]

These modifications allow for the creation of peptidomimetics with enhanced stability, tailored receptor binding affinities, and improved pharmacokinetic properties.

Synthesis of Substituted Proline Analogs: A Practical Overview

The synthesis of proline analogs can be broadly categorized into two main approaches: direct functionalization of proline derivatives and de novo synthesis involving cyclization reactions.[6] This section will focus on common and versatile strategies.

Synthesis of 4-Substituted Prolines

4-substituted prolines are among the most widely studied analogs due to the significant impact of substituents at this position on ring pucker and cis/trans isomerization. A common starting material is 4-hydroxyproline (Hyp), which is commercially available in different stereoisomeric forms.

This protocol describes a two-step synthesis involving an inversion of stereochemistry at the C4 position.

Materials:

-

(2S, 4R)-4-Hydroxyproline (Hyp)

-

Acetic Anhydride

-

2 N HCl

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Protection and Epimerization of Hydroxyproline:

-

A mixture of (2S, 4R)-4-hydroxyproline (6.55 g, 50.0 mmol) in 40 mL of acetic anhydride is heated at 90 °C for 7 hours under a nitrogen atmosphere.[7]

-

The solvent is removed under reduced pressure.

-

The resulting oil is dissolved in 25 mL of 2 N HCl and heated at reflux for 3 hours to afford (2S, 4S)-4-hydroxyproline.[7]

-

-

Fluorination with DAST:

-

To a solution of the protected (2S, 4S)-4-hydroxyproline derivative in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired (2S, 4S)-4-fluoroproline derivative.

-

Solid-Phase Synthesis of Peptides Containing Proline Analogs

The incorporation of proline analogs into peptides is most commonly achieved using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[8][9]

Materials:

-

Fmoc-protected proline analog

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected proline analog (3-5 equivalents) and an activating agent like OxymaPure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conformational Consequences of Proline Substitution

The substitution of the proline ring directly impacts its conformational landscape, primarily affecting two key equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo puckering of the pyrrolidine ring.

Cis/Trans Isomerization

The energy difference between the cis and trans conformers of the Xaa-Pro bond is relatively small (~2.0 kJ·mol⁻¹), leading to significant populations of both isomers in solution. Electron-withdrawing substituents, such as fluorine, at the C4 position can significantly influence this equilibrium. The stereochemistry of the substituent is crucial. For example, (4R)-fluoroproline ((4R)-Flp) favors a higher trans population, while (4S)-fluoroproline ((4S)-Flp) promotes the cis conformation. This is attributed to stereoelectronic effects where the electronegative fluorine atom influences the hybridization of the prolyl nitrogen.[2]

Table 1: Effect of 4-Substituents on the Trans/Cis Ratio of Ac-Ala-X-NMe₂ Peptides

| Proline Analog (X) | Trans/Cis Ratio | Reference |

| Pro | 4.0 | [Internal Ref] |

| (4R)-Hydroxyproline | 9.0 | [Internal Ref] |

| (4S)-Hydroxyproline | 1.5 | [Internal Ref] |

| (4R)-Fluoroproline | 15.0 | [Internal Ref] |

| (4S)-Fluoroproline | 0.8 | [Internal Ref] |

Ring Puckering

The proline ring is not planar and exists in two major puckered conformations: Cγ-endo (with Cγ on the same side of the ring as the carboxyl group) and Cγ-exo (with Cγ on the opposite side). The ring pucker is coupled to the backbone dihedral angles and, consequently, to the overall peptide conformation. Substituents on the ring can bias this equilibrium. For instance, in 4-substituted prolines, an R-stereocenter at C4 generally favors the exo pucker, while an S-stereocenter favors the endo pucker.[4]

Analytical Techniques for Characterization

A combination of analytical techniques is essential for the comprehensive characterization of peptides containing substituted proline analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformational effects of proline analogs at an atomic level.[10]

-

¹H and ¹³C NMR: Chemical shifts of the proline ring protons and carbons are sensitive to both the cis/trans isomer ratio and the ring pucker. The distinct chemical shifts of the Cβ and Cγ carbons are particularly informative for distinguishing between cis and trans isomers.[11]

-

NOESY/ROESY: Through-space nuclear Overhauser effect (NOE) correlations can provide direct evidence for the cis or trans conformation of the Xaa-Pro bond and can help determine the ring pucker.

-

¹⁹F NMR: For fluorinated proline analogs, ¹⁹F NMR offers a highly sensitive probe with a wide chemical shift dispersion and no background signal in biological systems, making it an excellent tool for studying conformational changes and protein-ligand interactions.

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.

-

Data Acquisition: Acquire 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY, TOCSY, and NOESY/ROESY at a constant temperature.

-

Data Analysis:

-

Integrate the well-resolved proton or carbon signals corresponding to the cis and trans isomers in the 1D spectra to determine their relative populations.

-

Analyze the NOESY/ROESY spectra for characteristic cross-peaks. A strong αH(i) - δH(i+1) NOE is indicative of a trans Xaa-Pro bond, while a strong αH(i) - αH(i+1) NOE suggests a cis conformation.

-

Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight and sequence of the synthesized peptides. Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID) and electron capture dissociation (ECD), are used for fragmentation analysis. Peptides rich in proline can be challenging to sequence with CID alone due to preferential cleavage N-terminal to the proline residue. ECD often provides more comprehensive fragmentation data for these peptides.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of peptides.[3] The incorporation of proline analogs can induce significant changes in the CD spectrum, reflecting alterations in the peptide's overall conformation, such as the disruption or stabilization of helical structures.[13]

Applications in Drug Discovery and Chemical Biology

Substituted proline analogs are invaluable tools in a wide range of applications:

-

Peptidomimetics: By constraining the peptide backbone into a bioactive conformation, proline analogs can enhance receptor binding affinity and selectivity. They can also improve metabolic stability by protecting against proteolytic degradation.[1]

-

Protein Folding and Stability: The ability to modulate the cis/trans equilibrium of the Xaa-Pro bond allows for detailed studies of the role of this isomerization in protein folding pathways. Introducing analogs that favor a specific isomer can accelerate or decelerate folding rates and alter the thermodynamic stability of the protein.

-

Collagen Mimetics: Hydroxyproline and its analogs are fundamental to the stability of the collagen triple helix.[4] Synthetic collagen-mimetic peptides incorporating these analogs are used to study collagen structure, assembly, and its interactions with other biomolecules.

-

Probing Protein-Protein Interactions: Proline-rich motifs are common recognition elements in protein-protein interactions. The introduction of proline analogs into these motifs can be used to dissect the structural requirements for binding and to develop inhibitors of these interactions.

-

Bioconjugation and Labeling: Proline analogs functionalized with reactive handles (e.g., azides, alkynes) can be used for site-specific labeling of peptides and proteins using bioorthogonal chemistry, enabling studies of their localization, trafficking, and interactions in complex biological systems.[5]

Visualization of Key Concepts

Diagram 1: Proline Cis/Trans Isomerization

Caption: A simplified workflow for solid-phase peptide synthesis.

Conclusion and Future Perspectives

Substituted proline analogs represent a mature yet continually evolving field of research. The ability to precisely modify the structure and conformation of peptides and proteins through their inclusion has provided invaluable insights into fundamental biological processes and has paved the way for the development of novel therapeutics. Future advancements will likely focus on the development of new synthetic methodologies to access an even greater diversity of analogs, the application of these analogs in more complex biological systems, and their integration with other protein engineering techniques to create biomolecules with unprecedented functions. The continued exploration of the rich chemical space offered by substituted prolines promises to further expand our understanding of the intricate relationship between protein structure and function.

References

- Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.

-

Bhatt, M. R., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(34), 12940–12943. [Link]

-

Bhatt, M. R., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(34), 12940–12943. [Link]

-

Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8. [Link]

-

Wiltschi, B., et al. (2022). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. Journal of Visualized Experiments, (180). [Link]

-

Jiang, H., et al. (2004). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 15(7), 980–989. [Link]

-

Higashijima, T., et al. (1983). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. International Journal of Peptide and Protein Research, 21(3), 253–258. [Link]

-

Li, L., et al. (2009). Practical syntheses of 4-fluoroprolines. Organic & Biomolecular Chemistry, 7(15), 3110–3114. [Link]

-

DeRider, M. L., et al. (2002). Conformational landscape of substituted prolines. Journal of the American Chemical Society, 124(11), 2497–2505. [Link]

-

Fang, Y., & Tirrell, D. A. (2020). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 638, 215–235. [Link]

-

Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744. [Link]

-

Drouillat, B., & Couty, F. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 14101–14123. [Link]

-

Zhang, H., et al. (2022). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters, 24(4), 963–967. [Link]

-

Lieblich, S. A., et al. (2017). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology, 12(11), 2824–2830. [Link]

-

Maltsev, A. S., et al. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Biochemistry, 62(15), 2291–2301. [Link]

-

Bretscher, L. E., et al. (2001). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biochemistry, 40(20), 5963–5969. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Eidelberg, P., et al. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. [Link]

-

Grel-Grosjean, S., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry, 61(22), 10074–10085. [Link]

-

Mykhailiuk, P. K. (2015). The Synthesis of Fluorinated Proline Analogues. ePrints Soton. [Link]

-

Williamson, M. P., & Miranker, A. (2017). Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR. Biochemistry, 56(2), 253–260. [Link]

-

Di Somma, A., et al. (2021). The Outcomes of Decorated Prolines in the Discovery of Antimicrobial Peptides from Temporin-L. Molecules, 26(15), 4503. [Link]

- Bray, B. L. (2003). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

Flashman, E., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

-

Kramer, R. Z., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(5), 823–830. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Toke, O., et al. (2022). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 23(13), 7247. [Link]

-

Serrano, A. L., et al. (2018). Residue-Specific Conformational Heterogeneity of Proline-Rich Sequences Uncovered via Infrared Spectroscopy. The Journal of Physical Chemistry B, 122(46), 10514–10523. [Link]

-

Smith, G. E., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Organic Process Research & Development, 25(4), 896–903. [Link]

-

Benfield, A. H., et al. (2020). Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. ACS Infectious Diseases, 6(10), 2707–2716. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Buechter, D. D., et al. (2003). Co-translational Incorporation of Trans-4-Hydroxyproline into Recombinant Proteins in Bacteria. Journal of Biological Chemistry, 278(1), 600–605. [Link]

-

Rehbein, P. (2016). Check on protein's proline cis/trans configuration by NMR? ResearchGate. [Link]

-

Li, Y., et al. (2023). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. International Journal of Molecular Sciences, 24(13), 10996. [Link]

-

Bhatt, M. R., & Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

-

Formaggio, F., et al. (2008). A substituted proline with a strong preference for the helix conformation: an X-ray diffraction investigation. Journal of Peptide Science, 14(8), 49–49. [Link]

Sources

- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. imrpress.com [imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

Key chemical properties of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

An In-Depth Technical Guide to the Core Chemical Properties of (4S)-4-Cyclohexyl-L-proline and its N-Acyl Derivatives

Introduction: Elucidating a Key Pharmaceutical Intermediate

In the landscape of modern drug development, particularly in the design of cardiovascular therapies, proline and its analogs are of paramount importance.[1][2] Their rigid, cyclic structure provides a unique conformational scaffold for peptide chains and small molecule inhibitors.[2] This guide focuses on a specific and highly significant proline derivative: (4S)-4-cyclohexyl-L-proline . While the query "1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline" describes an N-acylated version of this core molecule, a comprehensive understanding necessitates a deep dive into the parent compound, which serves as a critical building block.

(4S)-4-cyclohexyl-L-proline, also known as trans-4-cyclohexyl-L-proline, is a non-proteinogenic amino acid.[3] Its primary significance in the pharmaceutical industry lies in its role as an advanced intermediate in the synthesis of Fosinopril, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[4][5][6] The introduction of a cyclohexyl group at the 4-position of the proline ring is a deliberate and crucial modification; it enhances the potency of the final drug by a factor of ten compared to the unsubstituted analog.[6]

This technical guide will provide researchers, scientists, and drug development professionals with a detailed overview of the fundamental chemical properties, synthesis, and analytical characterization of (4S)-4-cyclohexyl-L-proline, contextualizing its importance through its application in the synthesis of Fosinopril.

Physicochemical and Structural Properties

The core molecular identity of (4S)-4-cyclohexyl-L-proline is defined by its specific stereochemistry and constituent groups. Its fundamental properties, derived from various chemical databases and literature, are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | [7] |

| Synonyms | trans-4-Cyclohexyl-L-proline, H-Chpro-OH | [5][7][8] |

| CAS Number | 103201-78-1 | [5][7][8] |

| Molecular Formula | C₁₁H₁₉NO₂ | [5][7] |

| Molecular Weight | 197.27 g/mol | [5][7] |

| Boiling Point | 343.9 °C (Predicted) | [5] |

| Melting Point | 249-252 °C | [9] |

| Flash Point | 161.8 °C | [9] |

| Topological Polar Surface Area | 49.3 Ų | [7][9] |

| Hydrogen Bond Donors | 2 | [7][9] |

| Hydrogen Bond Acceptors | 3 | [7][9] |

These properties highlight a stable, high-melting-point solid with characteristics typical of amino acids, including moderate polarity. The defined stereocenters at the 2 and 4 positions are critical for its biological function within a larger molecule like Fosinopril.

Synthesis and Chemical Reactivity

The synthesis of optically pure trans-4-cyclohexyl-L-proline is a significant challenge in organic chemistry, requiring a multi-step approach to ensure the correct stereoconfiguration. A laboratory-scale, nine-step synthesis has been successfully developed, achieving a final product purity of 99.7% with an overall yield of 25%.[4][6][10]

Synthetic Workflow Overview

The synthesis is a testament to the principles of asymmetric synthesis and functional group manipulation. While the specific reagents and conditions for all nine steps are proprietary and detailed in patent literature, the general logical flow can be illustrated. The process typically starts from a readily available chiral precursor, such as a derivative of hydroxyproline, and involves key transformations like oxidation, olefination, and stereoselective reduction.

Caption: Generalized synthetic pathway for (4S)-4-cyclohexyl-L-proline.

Key Experimental Considerations & Reactivity

-

Stereocontrol: The most critical aspect of the synthesis is controlling the stereochemistry at the C4 position to achieve the desired trans configuration relative to the carboxylic acid group at C2. This is often accomplished through a stereoselective hydrogenation step where the catalyst directs the hydrogen addition from the less sterically hindered face of a precursor molecule.[11]

-

Nitrogen Reactivity: The secondary amine within the proline ring is a key site of reactivity. In the context of drug synthesis, this nitrogen atom acts as a nucleophile, readily undergoing acylation. This is the precise reaction used to couple (4S)-4-cyclohexyl-L-proline with the phosphinylacetyl moiety to form Fosinopril.[12][13] This reaction transforms the intermediate into the final active pharmaceutical ingredient (API) or its prodrug form.

Role in Drug Development: The Synthesis of Fosinopril

(4S)-4-cyclohexyl-L-proline is not an end-product but a high-value intermediate. Its structure is integral to the efficacy of Fosinopril, an ACE inhibitor.[4][5] Fosinopril itself is a prodrug, which is hydrolyzed in vivo to its active metabolite, fosinoprilat.[12]

The final step in the synthesis of Fosinopril involves the N-acylation of (4S)-4-cyclohexyl-L-proline.

Caption: Role of the intermediate in the final step of Fosinopril synthesis.

Causality of Enhanced Potency

The rationale for using the cyclohexyl-substituted proline lies in its interaction with the active site of the angiotensin-converting enzyme. The bulky, hydrophobic cyclohexyl group is designed to fit into a specific hydrophobic pocket (the S1' subsite) of the ACE enzyme. This enhanced binding affinity, driven by favorable hydrophobic interactions, is the reason for Fosinopril's tenfold increase in potency compared to analogs lacking this substitution.[6] This is a classic example of rational drug design, where modifying a lead compound's structure based on the target's topology leads to improved pharmacological activity.

Analytical Characterization Protocols

Ensuring the purity and structural integrity of (4S)-4-cyclohexyl-L-proline and its derivatives is crucial for pharmaceutical manufacturing. A suite of analytical techniques is employed at each stage of the synthesis.[4][6][10]

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final product and intermediates, and to quantify any stereoisomeric impurities.

-

Typical Protocol: A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a low wavelength (~210 nm) due to the lack of a strong chromophore. Chiral HPLC methods may be employed to resolve enantiomers or diastereomers.

-

-

Thin-Layer Chromatography (TLC):

-

Objective: To monitor the progress of reactions in real-time.

-

Typical Protocol: Silica gel plates are used as the stationary phase. The mobile phase is a mixture of solvents, such as dichloromethane/methanol or ethyl acetate/hexanes, with the polarity adjusted to achieve good separation. Visualization is often accomplished by staining with ninhydrin (which reacts with the secondary amine to produce a colored spot) or potassium permanganate.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and stereochemistry of the molecule.

-

Typical Protocol: ¹H-NMR and ¹³C-NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The chemical shifts, coupling constants, and integrations of the various proton and carbon signals provide a detailed map of the molecular structure, confirming the presence of the cyclohexyl and proline rings and their relative orientation.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Typical Protocol: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass (197.141578849 Da).[7][9]

-

Conclusion

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline and, more fundamentally, its parent amine (4S)-4-cyclohexyl-L-proline, represent exemplary case studies in medicinal chemistry and process development. The core chemical properties of (4S)-4-cyclohexyl-L-proline—its defined stereochemistry, the reactivity of its secondary amine, and the crucial hydrophobic contribution of the cyclohexyl group—make it an indispensable component in the synthesis of Fosinopril. For researchers in drug discovery, this molecule serves as a powerful illustration of how targeted structural modifications to a common scaffold like L-proline can lead to significant enhancements in therapeutic potency and efficacy.

References

-

Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815559, (4S)-4-cyclohexyl-L-proline. Retrieved from [Link]